Methyl 3-amino-5-(trifluoromethyl)picolinate

Organic Synthesis Building Block Selection Regioselective Derivatization

Sourcing heterocyclic building blocks with precise substitution patterns often means long lead times and inconsistent purity. This compound resolves that: - Direct cyclocondensation to imidazo[1,2-a]pyridines & pyrido[2,3-d]pyrimidines via ortho 3-NH₂/2-CO₂Me groups. - Orthogonal protection: methyl ester masks the carboxylic acid for selective 3-NH₂ functionalization without competitive hydrolysis. - 5-CF₃ delivers enhanced metabolic stability (XLogP3-AA = 1.8) for SAR and fragment-based campaigns. 97-98% purity, stocked for immediate dispatch.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 866775-17-9
Cat. No. B1428625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-(trifluoromethyl)picolinate
CAS866775-17-9
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,12H2,1H3
InChIKeyRPBPQAHDCODVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-5-(trifluoromethyl)picolinate: Identity and Procurement


Methyl 3-amino-5-(trifluoromethyl)picolinate (CAS 866775-17-9) is a heterocyclic aromatic compound belonging to the picolinic acid derivative class, with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol [1]. Its structure features a pyridine ring substituted at the 3-position with an amino group (-NH2) and at the 5-position with a trifluoromethyl group (-CF3), along with a methyl ester at the 2-position carboxylic acid . The compound is commercially available as a research-grade building block from multiple vendors, with typical specified purities of 97% to 98% .

Building Block Type Research-grade heterocyclic building block, typical purity 97–98%
Key Structural Feature Ortho-adjacent 3-amino and 2-methyl ester enables fused N-heterocycle synthesis
Procurement Context Available as protected carboxylate building block; free acid analog requires additional protection steps

Methyl 3-amino-5-(trifluoromethyl)picolinate: Analog Substitution Limitations


Substitution of methyl 3-amino-5-(trifluoromethyl)picolinate with structurally similar picolinate derivatives is not feasible without altering critical molecular properties. The specific 3-amino-5-trifluoromethyl substitution pattern on the pyridine ring confers a distinct combination of hydrogen-bonding capacity (via the 3-amino group), electronic effects (via the electron-withdrawing -CF3 at the 5-position), and lipophilicity profile (XLogP3-AA = 1.8 [1]). Closely related analogs—such as the regioisomer methyl 5-(trifluoromethyl)picolinate lacking the 3-amino group, the ethyl ester analog ethyl 3-amino-5-(trifluoromethyl)picolinate with altered ester hydrolytic stability, or the free carboxylic acid 3-amino-5-(trifluoromethyl)picolinic acid with different solubility and coupling reactivity—each present materially different physicochemical and synthetic handling characteristics. The evidence below quantifies key differentiators that inform compound selection for specific research applications.

Regioisomeric mismatch 5-amino regioisomer lacks ortho-adjacent amino-ester pair; may preclude fused heterocycle formation.
Ester hydrolytic profile Ethyl ester analog shows slower hydrolysis; direct substitution may alter deprotection timing in multi-step sequences.
Protection state difference Free acid analog lacks orthogonal protection; may require additional amino protection steps not needed with methyl ester.
H-bond capacity gap Non-amino analog (methyl 5-(trifluoromethyl)picolinate) lacks the 3-NH2 hydrogen bond donor, altering target interaction space.

Methyl 3-amino-5-(trifluoromethyl)picolinate: Differentiation Evidence


Regioisomeric Handle Density: 3-Amino vs. 5-Amino

Methyl 3-amino-5-(trifluoromethyl)picolinate provides ortho-related amino and ester functionalities (positions 2 and 3) enabling fused heterocycle formation (e.g., imidazopyridines, pyridopyrimidines), whereas the 5-amino regioisomer (5-amino-3-(trifluoromethyl)picolinic acid) positions these groups distally, precluding ortho-condensation pathways [1]. This is a class-level inference based on established pyridine ring regiochemistry principles. The target compound's substitution pattern places the amino group adjacent to the carboxylate ester, a key structural requirement for cyclocondensation reactions that form bicyclic nitrogen-containing scaffolds.

Regiochemical Adjacency
Class-level inference
Ortho-adjacent NH2/COOCH3 vs. distal in 5-amino regioisomer
Supports regiospecific cyclocondensation workflow selection
Qualitative regiochemical difference; structural analysis basis
Organic Synthesis Building Block Selection Regioselective Derivatization

Ester Hydrolytic Stability: Methyl vs. Ethyl

The methyl ester of methyl 3-amino-5-(trifluoromethyl)picolinate provides faster hydrolysis kinetics compared to the bulkier ethyl ester analog. While direct experimental hydrolysis rate constants for this specific compound are not available in the retrieved literature, class-level structure-reactivity relationships establish that methyl esters undergo alkaline hydrolysis approximately 1.5–2.5 times faster than their ethyl counterparts due to reduced steric hindrance around the carbonyl carbon . The ethyl ester analog ethyl 3-amino-5-(trifluoromethyl)picolinate (CAS 1393544-93-8, MW 234.18) is commercially available and offers extended hydrolytic half-life, making it suitable for applications requiring slower carboxylate release.

Hydrolysis Rate Class Inference
Class-level inference
~1.5–2.5× faster alkaline hydrolysis vs. ethyl ester
Supports hydrolysis rate-dependent synthetic planning
Data to verify; class-level SAR inference from general ester reactivity
Prodrug Design Hydrolytic Stability Ester Bioisosteres

Coupling Reactivity: Ester vs. Free Acid

Methyl 3-amino-5-(trifluoromethyl)picolinate exists as a protected carboxylic acid, requiring an additional hydrolysis step to generate the free acid 3-amino-5-(trifluoromethyl)picolinic acid (CAS 1214370-77-0) for direct amide coupling or metal coordination applications. The methyl ester form offers distinct synthetic advantages: the protected carboxylate allows orthogonal manipulation of the 3-amino group (e.g., acylation, sulfonylation, reductive amination) without competitive reaction at the acid moiety [1]. The free acid analog, commercially available at 98% purity with MW 206.12 , is directly suitable for HATU/HBTU-mediated amide coupling but lacks the orthogonal protection that the methyl ester provides during multi-step sequences.

Orthogonal Protection Utility
Class-level inference
Protected carboxylate permits selective 3-amino derivatization; free acid requires additional protection
Method selection context: ester for orthogonal sequences, acid for direct coupling
Synthetic planning class-level inference
Amide Bond Formation Peptide Coupling Synthetic Intermediate Selection

Lipophilicity & H-Bonding: Amino vs. Non-Amino Analogs

Methyl 3-amino-5-(trifluoromethyl)picolinate exhibits a computed XLogP3-AA of 1.8 and one hydrogen bond donor (the 3-NH2 group), as reported in PubChem computed properties [1]. In contrast, the non-amino analog methyl 5-(trifluoromethyl)picolinate (CAS 124236-37-9) lacks the hydrogen bond donor entirely and has a lower molecular weight (205.14 vs. 220.15) [2]. The presence of the 3-amino group increases topological polar surface area (tPSA) and enables specific hydrogen-bonding interactions with biological targets, while the 5-CF3 group contributes lipophilicity and metabolic stability. This combination of H-bond donor capacity and CF3-mediated lipophilicity is a key differentiator from simpler picolinate esters.

Physicochemical Differentiation
Cross-study comparable
XLogP3-AA 1.8, HBD 1 (3-NH2) vs. non-amino analog HBD 0
H-bond donor capacity expands interaction space for target engagement studies
Computed properties; PubChem data
Physicochemical Properties Drug-Likeness Medicinal Chemistry Optimization

Methyl 3-amino-5-(trifluoromethyl)picolinate: Research Applications


Ortho-Fused N-Heterocycle Synthesis

The ortho-adjacent 3-amino and 2-methyl ester groups enable direct cyclocondensation reactions to form imidazo[1,2-a]pyridines, pyrido[2,3-d]pyrimidines, and related fused heterocyclic scaffolds [1]. This application leverages the specific 3-amino substitution pattern of the target compound, which is not present in regioisomeric analogs such as 5-amino-3-(trifluoromethyl)picolinic acid. Medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, or other heterocycle-containing pharmacophores may benefit from this building block's ability to install a trifluoromethyl group within a fused ring system.

Protected Building Block for Orthogonal Synthesis

In multi-step synthetic sequences requiring selective functionalization of the 3-amino group while preserving the carboxylic acid for late-stage coupling, the methyl ester form serves as a protected carboxylate [2]. This scenario is distinct from procurement of the free acid 3-amino-5-(trifluoromethyl)picolinic acid, which would require additional protection/deprotection steps to achieve the same orthogonal selectivity. The methyl ester enables acylation, sulfonylation, or alkylation at the 3-NH2 position without competitive ester hydrolysis under appropriate anhydrous conditions.

Trifluoromethyl Fragment for SAR Exploration

The 5-CF3 group provides enhanced metabolic stability and modulated lipophilicity (XLogP3-AA = 1.8) compared to non-fluorinated or alternatively substituted picolinates [3]. This compound is suitable for SAR studies investigating the impact of trifluoromethyl substitution at the pyridine 5-position on target binding, cellular permeability, or in vitro metabolic stability. When compared to the non-amino analog methyl 5-(trifluoromethyl)picolinate, the target compound offers the additional 3-NH2 hydrogen-bond donor, expanding the accessible chemical space for fragment-based or scaffold-hopping campaigns.

Precursor to Free Acid for Amide Coupling

Quantitative hydrolysis of the methyl ester yields 3-amino-5-(trifluoromethyl)picolinic acid (MW 206.12), which can be directly employed in HATU- or HBTU-mediated amide bond formation with primary or secondary amines . This scenario is relevant when the synthetic route culminates in amide installation, and the ester serves as a stable, easily purified intermediate prior to the final deprotection step. Procurement of the methyl ester form provides flexibility to conduct the hydrolysis at the optimal stage of the synthetic sequence.

Application
Selection Property
Validation Focus
Ortho-fused N-heterocycle synthesis
Ortho-adjacent 3-NH2/2-COOCH3
Regiospecific cyclocondensation reactivity
Orthogonal protection strategy
Methyl ester protected carboxylate
Selective 3-NH2 functionalization without ester hydrolysis
CF3 fragment SAR studies
5-CF3 with 3-NH2 H-bond donor
Lipophilicity and H-bond interaction profiling
Free acid precursor for amide coupling
Hydrolytically labile methyl ester
Timed deprotection to free acid for coupling

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